An In-depth Technical Guide to Etzadroxil (Sulopenem Etzadroxil)
An In-depth Technical Guide to Etzadroxil (Sulopenem Etzadroxil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etzadroxil, also known as Sulopenem Etzadroxil, is an orally bioavailable prodrug of sulopenem, a novel penem antibacterial agent.[1][2] Developed to address the growing challenge of antimicrobial resistance, Etzadroxil, in combination with probenecid, has been approved for the treatment of uncomplicated urinary tract infections (uUTIs) caused by susceptible microorganisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, experimental protocols, and clinical data related to Etzadroxil.
Chemical Structure and Properties
Etzadroxil is chemically designated as (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxido-3-thienyl]thio]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (2-ethyl-1-oxobutoxy)methyl ester. Upon oral administration, it is rapidly hydrolyzed by esterases in the gastrointestinal tract to release the active moiety, sulopenem.[2][5]
| Property | Value | Source |
| IUPAC Name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [1] |
| SMILES | CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2CC--INVALID-LINK--C3)S[C@H]3N1C(=O)[C@@H]2--INVALID-LINK--O | [1] |
| Molecular Formula | C19H27NO7S3 | [1][6] |
| Molecular Weight | 477.6 g/mol | [1] |
| CAS Number | 1000296-70-7 | [1] |
Chemical Structure Diagram
Caption: Chemical structure of Etzadroxil.
Mechanism of Action
Etzadroxil is a prodrug that is converted to the active β-lactam antibiotic, sulopenem.[2] Sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][7] This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs) located in the bacterial cell wall.[7][8] The acylation of the serine residues within the active site of these enzymes by the β-lactam ring of sulopenem inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and bacterial death.[2] Sulopenem has demonstrated a high affinity for PBP2 in Escherichia coli.[4] The co-administration of probenecid with Etzadroxil inhibits the renal tubular secretion of sulopenem, thereby increasing its plasma concentration and prolonging its half-life.[5]
Signaling Pathway Diagram
Caption: Mechanism of action of Etzadroxil and Probenecid.
Experimental Protocols
Synthesis of Sulopenem Etzadroxil
A detailed, step-by-step synthesis protocol for Sulopenem Etzadroxil at a laboratory scale is not publicly available. However, the development of a second-generation process for the synthesis of the active moiety, sulopenem, has been described.[9] This process involves a convergent approach where the penem ring is constructed via a modified Eschenmoser sulfide contraction. Key steps include the synthesis of a trithiocarbonate intermediate and a palladium-catalyzed deallylation of a penultimate ester. The Etzadroxil prodrug moiety is then attached to the sulopenem core.
In Vitro Susceptibility Testing (MIC Determination)
Minimum Inhibitory Concentration (MIC) values for sulopenem are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: A panel of relevant clinical isolates (e.g., E. coli, K. pneumoniae, P. mirabilis) are used.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.
-
Drug Dilution: Serial twofold dilutions of sulopenem are prepared in the broth.
-
Incubation: The microdilution plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay
While specific quantitative binding data for sulopenem is limited, a general protocol for a competitive PBP binding assay is as follows:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.
-
Competition Reaction: A fixed, sub-saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin FL) is incubated with the membrane preparation in the presence of varying concentrations of sulopenem.
-
SDS-PAGE and Fluorography: The reaction mixtures are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorophore-specific imaging system.
-
Data Analysis: The intensity of the fluorescent bands corresponding to the PBPs is quantified. The concentration of sulopenem that inhibits 50% of the binding of the fluorescent penicillin (IC50) is determined.
Clinical Trial Protocols
-
Objective: To evaluate the efficacy and safety of oral sulopenem etzadroxil/probenecid versus oral ciprofloxacin for the treatment of uUTI in adult women.[1][10]
-
Study Design: A prospective, Phase 3, randomized, multicenter, double-blind study.[10]
-
Patient Population: Adult women with a clinical diagnosis of uUTI.[1]
-
Treatment Arms:
-
Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[10]
-
Objective: To compare the efficacy and safety of oral sulopenem etzadroxil/probenecid to oral amoxicillin/clavulanate for the treatment of uUTI in adult women.[5][6]
-
Study Design: A Phase 3, randomized, multicenter, double-blind, double-dummy, controlled study.[6]
-
Patient Population: Adult women with a clinical diagnosis of uUTI.[6]
-
Treatment Arms:
-
Primary Endpoint: Overall success (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 12).[6]
Experimental Workflow Diagram
Caption: Generalized workflow for the Phase 3 clinical trials of Etzadroxil.
Quantitative Data
Pharmacokinetic Parameters
A Phase 1 study in healthy volunteers showed that co-administration of probenecid with sulopenem etzadroxil increases the systemic exposure of sulopenem.
| Parameter | Sulopenem Etzadroxil Alone | Sulopenem Etzadroxil + Probenecid | Source |
| AUC (Area Under the Curve) | - | Increased by 28% in the fasted state | [11] |
| Time over MIC | - | Extended | [11] |
Note: Specific Cmax and Tmax values were not provided in the referenced abstract.
Clinical Efficacy Data
| Population | Sulopenem Etzadroxil/Probenecid (Overall Success Rate) | Ciprofloxacin (Overall Success Rate) | Outcome | Source |
| Ciprofloxacin-Nonsusceptible | 62.6% | 36.0% | Superiority of Sulopenem Etzadroxil/Probenecid | [12] |
| Ciprofloxacin-Susceptible | 66.8% | 78.6% | Non-inferiority not met | [12] |
| Endpoint | Sulopenem Etzadroxil/Probenecid | Amoxicillin/Clavulanate | Treatment Difference (95% CI) | Source |
| Overall Response | 61.7% | 55.0% | 6.7% (0.3% to 13.0%) | [13] |
| Clinical Success | 77.3% | 76.7% | 0.6% (-4.8% to 6.1%) | [13] |
| Microbiological Success | 75.2% | 66.7% | 8.5% (2.6% to 14.3%) | [13] |
Conclusion
Etzadroxil represents a significant advancement in the oral treatment of uncomplicated urinary tract infections, particularly in the context of increasing resistance to existing therapies. Its mechanism of action, targeting bacterial cell wall synthesis, is well-established for β-lactam antibiotics. The clinical trial data demonstrates its efficacy, especially against ciprofloxacin-resistant pathogens. This technical guide provides a foundational understanding of the chemical, mechanistic, and clinical aspects of Etzadroxil for professionals in the field of drug development and research. Further research into detailed synthetic pathways and quantitative PBP binding affinities will continue to enhance our understanding of this important therapeutic agent.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sulopenem for the Treatment of Complicated Urinary Tract Infections Including Pyelonephritis: A Phase 3, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Oral Sulopenem Versus Amoxicillin/Clavulanate for Uncomplicated Urinary Tract Infection in Adult Women | Clinical Research Trial Listing [centerwatch.com]
- 13. urologytimes.com [urologytimes.com]
